2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound with a molecular weight of 154.25 g/mol . This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted pyrroles with appropriate reagents under specific conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the use of iron (III) chloride as a catalyst in water allows for the synthesis of N-substituted pyrroles under mild conditions .
Chemical Reactions Analysis
2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its unique structure makes it an attractive scaffold for drug discovery and development .
Mechanism of Action
The mechanism of action of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with kinase pathways and other signaling molecules .
Comparison with Similar Compounds
2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds such as pyrrolopyrazine derivatives . These compounds also exhibit a wide range of biological activities and are used in various scientific research applications. this compound is unique due to its specific structure and the resulting biological activities . Other similar compounds include pyrrole derivatives like 4-ethyl-2-methyl-pyrrole and tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-ethyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C9H18N2/c1-3-11-5-8-4-10-6-9(8,2)7-11/h8,10H,3-7H2,1-2H3 |
InChI Key |
FYZZPSKBMZDJPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CNCC2(C1)C |
Origin of Product |
United States |
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